REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([N:8]=[CH:9][N:10]([CH3:12])[CH3:11])=[C:6]([Cl:13])[N:5]=[C:4]([N:14]=CN(C)C)[N:3]=1.Cl.CO.C(Cl)(Cl)Cl.[OH-].[NH4+]>C(O)C>[NH2:14][C:4]1[N:3]=[C:2]([Cl:1])[C:7]([N:8]=[CH:9][N:10]([CH3:11])[CH3:12])=[C:6]([Cl:13])[N:5]=1 |f:2.3,4.5|
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Name
|
4,6-Dichloro-2,5-bis-{[(dimethylamino)methylene]amino}pyrimidine
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Quantity
|
5.87 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC(=C1N=CN(C)C)Cl)N=CN(C)C
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Name
|
|
Quantity
|
200 mL
|
Type
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solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
13.5 mL
|
Type
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reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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CO.C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
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The cooled (ice bath) solution
|
Type
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CUSTOM
|
Details
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the resulting mixture (white precipitate formed)
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Type
|
CONCENTRATION
|
Details
|
concentrated on a rotary evaporator to ˜5 mL
|
Type
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CUSTOM
|
Details
|
to remove ethanol
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Type
|
ADDITION
|
Details
|
Additional water (20 mL) was added
|
Type
|
FILTRATION
|
Details
|
the cooled mixture was filtered
|
Type
|
WASH
|
Details
|
The white precipitate was washed with additional water (2×20 mL)
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=C(C(=N1)Cl)N=CN(C)C)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.5 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |